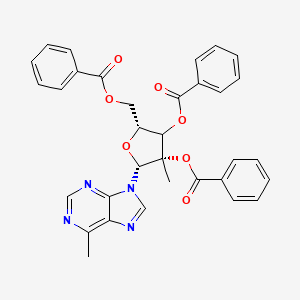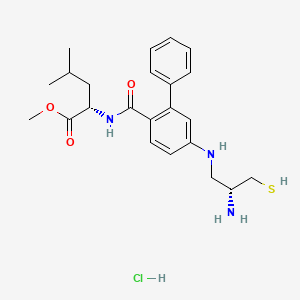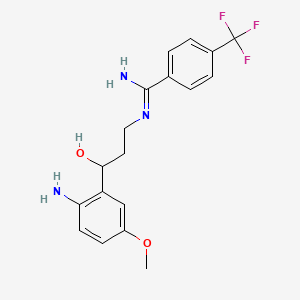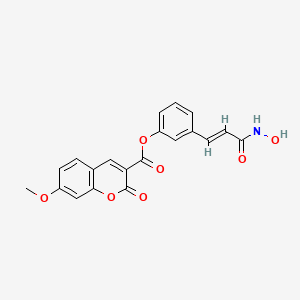
disodium;(2R,3R)-2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(2R,3R)-2,3-dihydroxybutanedioate, also known as disodium tartrate dihydrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is a disodium salt of tartaric acid and is known for its solubility in water and its ability to act as a chelating agent.
准备方法
Synthetic Routes and Reaction Conditions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline disodium tartrate dihydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product .
化学反应分析
Types of Reactions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartaric acid derivatives.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Tartaric acid derivatives.
Reduction: Dihydroxybutanedioic acid.
Substitution: Substituted tartaric acid compounds.
科学研究应用
Disodium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and as a reagent in various chemical reactions.
Biology: It is used in buffer solutions for molecular biology and cell culture applications.
Medicine: It is used in the preparation of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: It is used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings
作用机制
The mechanism of action of disodium;(2R,3R)-2,3-dihydroxybutanedioate involves its ability to chelate metal ions. This chelation process helps in stabilizing metal ions in solution and prevents them from participating in unwanted side reactions. The compound can also act as a buffering agent, maintaining the pH of solutions within a desired range.
相似化合物的比较
Disodium;(2R,3R)-2,3-dihydroxybutanedioate is similar to other tartaric acid salts, such as:
- Monosodium tartrate
- Dipotassium tartrate
- Monopotassium tartrate
Uniqueness
What sets this compound apart from its similar compounds is its specific solubility properties and its ability to act as a chelating agent. Its unique stereochemistry also plays a role in its specific applications in scientific research and industry .
属性
分子式 |
C4H4Na2O6 |
|---|---|
分子量 |
194.05 g/mol |
IUPAC 名称 |
disodium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI 键 |
HELHAJAZNSDZJO-OLXYHTOASA-L |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)









![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)

